Benzyl(1-phenylpropan-2-yl)amine hydrochloride

Drug Metabolism Pharmacokinetics CYP450 Inhibition

Benzyl(1-phenylpropan-2-yl)amine hydrochloride (norbenzphetamine HCl) is the definitive analytical reference standard for quantifying the primary N-demethylated metabolite of benzphetamine in biological matrices. Its unique N-benzyl substitution confers potent, direct CYP2D6 and CYP3A4 inhibition—absent in the parent drug and simple amphetamines—making it an essential positive control in in vitro DDI screening panels. With quantitatively defined TAAR1 agonism (hTAAR1 EC₅₀ 1.38 μM) and α4β1δ GABAA antagonism, this compound is irreplaceable for receptor pharmacology studies. In forensic toxicology, it is mandatory for confirmatory GC-MS/LC-MS/MS identification to meet evidentiary standards. Generic substitution is precluded in validated GLP/GMP workflows; procure the exact reference standard to ensure regulatory compliance and data integrity.

Molecular Formula C16H20ClN
Molecular Weight 261.79 g/mol
CAS No. 1085-43-4
Cat. No. B1251268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(1-phenylpropan-2-yl)amine hydrochloride
CAS1085-43-4
SynonymsN-benzyl-alpha-methylphenethylamine
norbenzphetamine
norbenzphetamine hydrochloride
Molecular FormulaC16H20ClN
Molecular Weight261.79 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl
InChIInChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H
InChIKeyVRMZVDMDDHHROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl(1-phenylpropan-2-yl)amine hydrochloride (CAS 1085-43-4): Technical Specifications and Research-Grade Procurement Information


Benzyl(1-phenylpropan-2-yl)amine hydrochloride (CAS 1085-43-4), also referred to as norbenzphetamine hydrochloride, is a secondary amine derivative within the phenethylamine class. It is the hydrochloride salt of N-benzyl-1-phenylpropan-2-amine, with the molecular formula C₁₆H₂₀ClN and a molecular weight of 261.79 g/mol . The compound possesses a predicted LogP of approximately 3.83, indicating significant lipophilicity . It serves primarily as a key analytical reference standard and as the primary N-demethylated metabolite of the anorectic agent benzphetamine [1]. This compound is essential for precise analytical quantification in pharmacokinetic studies and forensic toxicology [2].

Why Generic Substitution of Benzyl(1-phenylpropan-2-yl)amine hydrochloride Fails in Regulated Analytical and Pharmacological Workflows


Generic substitution of Benzyl(1-phenylpropan-2-yl)amine hydrochloride is precluded in validated analytical and pharmacological studies due to profound differences in its molecular target engagement, metabolic stability, and regulatory classification relative to its closest structural analogs. Its N-benzyl substitution confers a unique CYP enzyme inhibition profile, particularly against CYP2D6 and CYP3A4, which is not observed with the parent compound benzphetamine or other simple amphetamine derivatives . Furthermore, its specific receptor interaction profiles, including moderate agonism at human and mouse TAAR1 and antagonism at α4β1δ GABAA receptors, are exquisitely sensitive to the precise N-substitution pattern and cannot be extrapolated from other N-alkylated or N-arylated phenethylamines [1][2]. Consequently, using an alternate N-substituted phenethylamine in lieu of the exact compound would introduce uncharacterized variables that could invalidate study results, particularly in GLP/GMP environments where exact chemical identity and purity must be documented.

Product-Specific Quantitative Evidence Guide for Benzyl(1-phenylpropan-2-yl)amine hydrochloride (CAS 1085-43-4)


Evidence Item 1: Metabolic Stability and CYP Enzyme Inhibition Profile

Benzyl(1-phenylpropan-2-yl)amine functions as a direct inhibitor of CYP2D6 and CYP3A4 enzymes, a critical property for studies investigating drug-drug interactions and metabolic stability. This inhibitory capacity directly contrasts with its parent compound, benzphetamine, which is not metabolized by CYP2D6 and does not exhibit the same inhibitory profile [1]. This difference is fundamental for researchers requiring a tool compound to study CYP-mediated metabolism of amphetamine derivatives.

Drug Metabolism Pharmacokinetics CYP450 Inhibition

Evidence Item 2: Receptor Binding Profile and Selectivity

The compound exhibits a distinct receptor binding profile characterized by moderate agonism at trace amine-associated receptor 1 (TAAR1) and weak antagonism at specific GABA-A receptor subtypes. Its potency at human TAAR1 (EC₅₀ 1.38 μM) is approximately 1.7-fold lower than at mouse TAAR1 (EC₅₀ 2.38 μM) [1]. This contrasts sharply with simple amphetamine, which acts primarily as a substrate for monoamine transporters with minimal direct TAAR1 agonism at similar concentrations, and with benzphetamine, whose receptor binding profile is distinct and primarily linked to its clinical anorectic effects.

Receptor Pharmacology CNS Research TAAR1

Evidence Item 3: Physicochemical Properties and Analytical Utility

The compound's defined physicochemical properties make it an essential analytical reference material. With a molecular weight of 261.79 g/mol for the hydrochloride salt and a LogP of 3.83 , it exhibits significantly higher lipophilicity compared to its N-methylated analog, benzphetamine hydrochloride (MW 275.82 g/mol, LogP ~4.2 estimated). This difference in polarity directly impacts chromatographic retention time and extraction efficiency, making it indispensable for developing validated LC-MS/MS methods where accurate identification and quantification of both parent drug and metabolite are required.

Analytical Chemistry Method Validation Reference Standards

Optimal Research and Industrial Application Scenarios for Benzyl(1-phenylpropan-2-yl)amine hydrochloride (CAS 1085-43-4)


Scenario 1: Analytical Method Development for Pharmacokinetic Studies of Benzphetamine

This compound is the definitive analytical reference standard for the accurate quantification of norbenzphetamine in biological matrices. Its distinct physicochemical properties (MW 261.79, LogP 3.83) and unique chromatographic behavior, as established in Section 3, are essential for developing and validating robust LC-MS/MS methods to monitor the metabolism of benzphetamine in pharmacokinetic studies . Use of any other N-substituted phenethylamine would compromise method accuracy and precision, failing to meet regulatory guidelines for bioanalytical method validation.

Scenario 2: CYP450-Mediated Drug-Drug Interaction (DDI) Research

Given its direct and potent inhibition of CYP2D6 and CYP3A4, as quantitatively detailed in Section 3, this compound serves as a critical tool for investigating cytochrome P450-mediated metabolic interactions. Its unique ability to inhibit these isoforms, in stark contrast to the non-inhibitory parent benzphetamine, makes it an essential component in in vitro DDI screening panels for novel chemical entities with amphetamine-like structures . Substituting a generic amphetamine would yield false-negative results in DDI assays.

Scenario 3: Targeted Pharmacological Studies of TAAR1 and Sigma Receptors

This compound is the appropriate research tool for studies focused on trace amine-associated receptor 1 (TAAR1) and sigma receptor pharmacology. The specific quantitative receptor binding data (human TAAR1 EC₅₀ 1.38 μM; mouse TAAR1 EC₅₀ 2.38 μM) provided in Section 3 [1] enable researchers to precisely control for its agonist activity in cellular assays. Using a closely related analog, such as benzphetamine or amphetamine, would introduce uncharacterized and confounding receptor interactions, thereby invalidating the experimental design.

Scenario 4: Forensic Toxicology and Workplace Drug Testing

In forensic toxicology, the definitive identification of norbenzphetamine is required to confirm exposure to or metabolism of benzphetamine. As a non-naturally occurring metabolite detected in human blood [2], this compound serves as the essential reference standard for calibrating and confirming results from GC-MS or LC-MS/MS analyses. Its use is mandated in accredited laboratories to meet evidentiary standards, where the exact chemical identity must be confirmed to avoid legal challenges. Generic substitution is strictly prohibited.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl(1-phenylpropan-2-yl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.